Cyclohexanamine, N-(1-ethylpropylidene)- Cyclohexanamine, N-(1-ethylpropylidene)-
Brand Name: Vulcanchem
CAS No.: 6125-73-1
VCID: VC19711109
InChI: InChI=1S/C11H21N/c1-3-10(4-2)12-11-8-6-5-7-9-11/h11H,3-9H2,1-2H3
SMILES:
Molecular Formula: C11H21N
Molecular Weight: 167.29 g/mol

Cyclohexanamine, N-(1-ethylpropylidene)-

CAS No.: 6125-73-1

Cat. No.: VC19711109

Molecular Formula: C11H21N

Molecular Weight: 167.29 g/mol

* For research use only. Not for human or veterinary use.

Cyclohexanamine, N-(1-ethylpropylidene)- - 6125-73-1

Specification

CAS No. 6125-73-1
Molecular Formula C11H21N
Molecular Weight 167.29 g/mol
IUPAC Name N-cyclohexylpentan-3-imine
Standard InChI InChI=1S/C11H21N/c1-3-10(4-2)12-11-8-6-5-7-9-11/h11H,3-9H2,1-2H3
Standard InChI Key HLLIMVQANSQDRE-UHFFFAOYSA-N
Canonical SMILES CCC(=NC1CCCCC1)CC

Introduction

Structural and Molecular Characteristics

IUPAC Nomenclature and Molecular Architecture

The systematic IUPAC name for this compound is N-cyclohexylpentan-3-imine, denoting a cyclohexyl group attached to the nitrogen of a pentan-3-imine backbone . Its structure (Fig. 1) consists of a six-membered cyclohexane ring connected to a five-carbon chain with an imine functional group (C=N\text{C=N}) at the third position. The SMILES notation CCC(=NC1CCCCC1)CC\text{CCC(=NC1CCCCC1)CC} confirms this arrangement, highlighting the branching at the imine nitrogen .

Table 1: Key Molecular Descriptors

PropertyValueSource
Molecular FormulaC11H21N\text{C}_{11}\text{H}_{21}\text{N}PubChem
Molecular Weight167.29 g/molPubChem
XLogP32.8PubChem
Rotatable Bond Count3PubChem
Topological Polar SA12.4 ŲPubChem

Spectroscopic and Stereochemical Features

The compound’s 3D conformation (PubChem CID 80209) reveals a non-planar geometry due to steric hindrance between the cyclohexyl group and the ethyl branches on the imine . Computational models predict a chair conformation for the cyclohexane ring, minimizing torsional strain. The absence of defined stereocenters (Undefined Atom Stereocenters=0\text{Undefined Atom Stereocenters} = 0) indicates no inherent chirality, simplifying synthetic pathways .

Synthesis and Industrial Production

Mechanistic Pathways for Imine Formation

While no direct synthesis protocols for N(1-ethylpropylidene)cyclohexanamine\text{N}-(1\text{-ethylpropylidene})\text{cyclohexanamine} are publicly documented, imine synthesis generally follows the condensation of primary amines with ketones under dehydrating conditions :

R1NH2+R2C=OR2C=NR1+H2O\text{R}_1\text{NH}_2 + \text{R}_2\text{C=O} \rightarrow \text{R}_2\text{C=NR}_1 + \text{H}_2\text{O}

For this compound, cyclohexylamine likely reacts with pentan-3-one in the presence of acid catalysts (e.g., H2SO4\text{H}_2\text{SO}_4) or molecular sieves to drive equilibrium toward imine formation .

Comparative Analysis with Patent CN103435494A

ParameterPatent CN103435494A Theoretical Imine Synthesis
CatalystPd/C or Pt/CAcid catalysts (e.g., H⁺)
Temperature30–150°C80–120°C
Pressure0.5–5 MPaAmbient
SolventMethanol/EthanolToluene/THF

Physicochemical and Computational Properties

Lipophilicity and Solubility Profiles

The compound’s computed XLogP3\text{XLogP3} value of 2.8 predicts moderate lipid solubility, aligning with its two hydrophobic alkyl chains . A polar surface area of 12.4 Ų suggests limited aqueous solubility, necessitating organic solvents for laboratory handling. These traits position it as a potential intermediate in hydrophobic drug synthesis or polymer crosslinking.

Thermodynamic and Kinetic Stability

With a heavy atom count of 12 and zero formal charges, the molecule exhibits moderate thermodynamic stability . The rotatable bond count (3) implies conformational flexibility, which may necessitate stabilization via steric hindrance or crystal packing in solid-state applications.

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